molecular formula C20H35NO6 B15225661 tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B15225661
M. Wt: 385.5 g/mol
InChI Key: AYTODZLVRVKVPP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate: is a synthetic organic compound often used in various chemical and pharmaceutical applications. This compound is characterized by its tert-butyl and bis(tert-butoxycarbonyl) groups, which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as hex-5-enoic acid and tert-butylamine.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Formation of Ester: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-aminohex-5-enoate: Lacks the bis(tert-butoxycarbonyl) groups.

    tert-Butyl (S)-2-(tert-butoxycarbonyl)aminohex-5-enoate: Contains only one tert-butoxycarbonyl group.

Uniqueness

tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate is unique due to the presence of two tert-butoxycarbonyl groups, which provide enhanced protection for the amino group and influence the compound’s reactivity and stability.

Properties

Molecular Formula

C20H35NO6

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoate

InChI

InChI=1S/C20H35NO6/c1-11-12-13-14(15(22)25-18(2,3)4)21(16(23)26-19(5,6)7)17(24)27-20(8,9)10/h11,14H,1,12-13H2,2-10H3/t14-/m0/s1

InChI Key

AYTODZLVRVKVPP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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